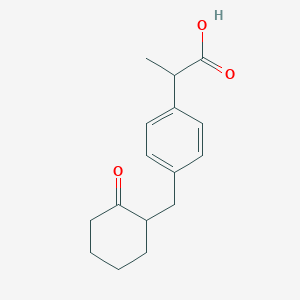

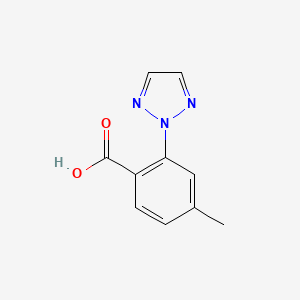

2-(4-((2-Oxocyclohexyl)methyl)phenyl)propanoic acid

カタログ番号 B8803104

CAS番号:

68767-16-8

分子量: 260.33 g/mol

InChIキー: JLGLDJKSKWKYNN-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

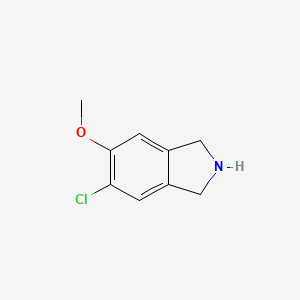

“2-(4-((2-Oxocyclohexyl)methyl)phenyl)propanoic acid” is a chemical compound with the molecular formula C17H22O3 . Its average mass is 274.355 Da and its monoisotopic mass is 274.156891 Da .

Synthesis Analysis

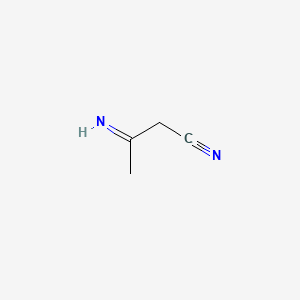

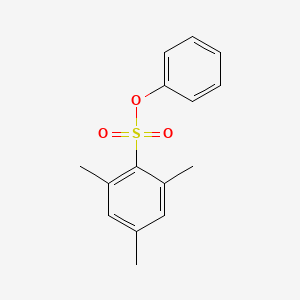

The synthesis of similar compounds involves several steps, including the reaction of sodium hydroxide in excessive methanol with p-chloro-tolualdehyde to obtain p-methoxy-tolualdehyde . This is followed by chloromethylation reaction on the p-methoxy tolualdehyde and concentrated hydrochloric acid in the existence of sulfuric acid to obtain p-chloromethyl benzyl ether . The p-chloromethyl benzyl ether then undergoes a nucleophilic reaction with sodium cyanide to obtain p-methoxy-methyl benzyl cyanide . This is reacted with dimethyl carbonate under high pressure in the existence of a catalyst to obtain p-methoxy-methyl benzyl iso-propionitrile . Finally, the p-methoxy-methylbenzyl sodium isopropionate reacts with excessive concentrated sulfuric acid to generate molten salt which is reacted with hydrobromic acid to obtain the target product .Molecular Structure Analysis

The molecular structure of “2-(4-((2-Oxocyclohexyl)methyl)phenyl)propanoic acid” is defined by its molecular formula C17H22O3 . The structure includes a cyclohexyl group attached to a phenyl group through a methyl bridge, and a propanoic acid moiety attached to the phenyl group .特性

CAS番号 |

68767-16-8 |

|---|---|

製品名 |

2-(4-((2-Oxocyclohexyl)methyl)phenyl)propanoic acid |

分子式 |

C16H20O3 |

分子量 |

260.33 g/mol |

IUPAC名 |

2-[4-[(2-oxocyclohexyl)methyl]phenyl]propanoic acid |

InChI |

InChI=1S/C16H20O3/c1-11(16(18)19)13-8-6-12(7-9-13)10-14-4-2-3-5-15(14)17/h6-9,11,14H,2-5,10H2,1H3,(H,18,19) |

InChIキー |

JLGLDJKSKWKYNN-UHFFFAOYSA-N |

正規SMILES |

CC(C1=CC=C(C=C1)CC2CCCCC2=O)C(=O)O |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

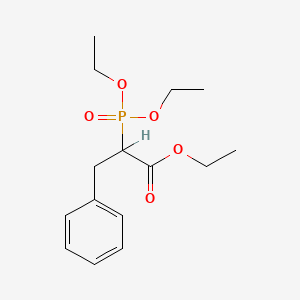

Thirteen grams of ethyl 2-[4-(1-ethoxycarbonyl-2-oxocyclohexan-1-ylmethyl)phenyl]propionate was dissolved in 200 ml of 80% ethanol containing 5 g of potassium hydroxide and the solution was refluxed for 2 hours. Ethanol was removed by distillation from the reaction mixture, 100 ml of water was added to the residue and the mixture was extracted with ether. The aqueous layer was heated at 50°-60° C. with stirring for 1 hour after addition of 100 ml of conc. hydrochloric acid, extracted with ether, the extract was washed with water, dried and the solvent removed by distillation to give an yellow oily substance, which was chromatographed on a column of silica gel affording a colorless oily substance from an eluate with a mixture of benzene:ethyl acetate = 5:1. The substance was subjected to a vacuum distillation to give 4.1 g of the desired compound as a colorless oily substance, b.p. 190°-195° C. at 0.4 mm Hg (bath temp.). The compound solidified as it was cooled to crystals, m.p. 84°-86° C.

Name

ethyl 2-[4-(1-ethoxycarbonyl-2-oxocyclohexan-1-ylmethyl)phenyl]propionate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

![7-Methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-6-ol](/img/structure/B8803034.png)

![tert-Butyl 2-chlorobenzo[d]thiazole-6-carboxylate](/img/structure/B8803042.png)

![8-Chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepine 5-Oxide](/img/structure/B8803134.png)